8-Ethyl-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Quinoline derivatives, a class to which this compound belongs, are known to exhibit a wide range of pharmacological applications, such as iron-chelators for neuroprotection, anticancer agents, inhibitors of 2og-dependent enzymes, chelators of metalloproteins, anti-hiv agents, antifungal agents, and more .
Mode of Action
Quinoline derivatives are known to inhibit dna replication through inhibition of dna gyrase and topoisomerase iv activities . Some derivatives also act at an early stage of the virus lifecycle, reducing the intracellular production of the envelope glycoprotein and the yield of infectious virions in treated and infected cells .
Biochemical Pathways
Some quinoline derivatives have been shown to induce apoptosis in cancer cells via the intrinsic pathway, potentially elevating caspase-3 and caspase-8 activities .
Pharmacokinetics
The iso-pr-substituted derivative of a similar compound exhibits a half-maximal inhibitory concentration (ic 50) of 303 µM and a half-maximal cytotoxic concentration (CC 50) of 1606 µM, indicating its bioavailability .
Result of Action
Some quinoline derivatives have been shown to inhibit self-induced and cu (ii)-induced aβ aggregation and to destroy the well-structured aβ fibrils formed by self- and cu (ii)-induced aβ aggregation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid typically involves the alkylation of 8-hydroxyquinoline derivatives. One common method includes the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like acetone or ethanol under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar alkylation reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are employed.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted quinoline derivatives.
Scientific Research Applications
8-Ethyl-4-hydroxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
- 1,6,8-Trimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Uniqueness: 8-Ethyl-4-hydroxyquinoline-3-carboxylic acid stands out due to its specific ethyl substitution at the 8-position, which can influence its biological activity and chemical reactivity. This unique substitution pattern can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
8-ethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-7-4-3-5-8-10(7)13-6-9(11(8)14)12(15)16/h3-6H,2H2,1H3,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXADUGUMNZZHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=O)C(=CN2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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